Cas no 896072-11-0 (6-ethyl-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2H-chromen-2-one)

6-Ethyl-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2H-chromen-2-one is a synthetic chromene derivative with a piperazine-hydroxyl functional group, offering versatile applications in medicinal chemistry and organic synthesis. Its structural features, including the chromen-2-one core and the hydroxyethyl-piperazine moiety, enhance solubility and bioavailability, making it a valuable intermediate for drug development. The compound exhibits potential as a scaffold for designing kinase inhibitors or antimicrobial agents due to its ability to interact with biological targets. Its well-defined synthetic pathway ensures reproducibility, while the presence of polar groups facilitates further derivatization. This compound is particularly suited for research in pharmacological and biochemical studies.
6-ethyl-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2H-chromen-2-one structure
896072-11-0 structure
Product name:6-ethyl-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2H-chromen-2-one
CAS No:896072-11-0
MF:C18H24N2O3
MW:316.394764900208
CID:5424941

6-ethyl-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2H-chromen-2-one Chemical and Physical Properties

Names and Identifiers

    • 6-ethyl-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one
    • 2H-1-Benzopyran-2-one, 6-ethyl-4-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-
    • 6-ethyl-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2H-chromen-2-one
    • Inchi: 1S/C18H24N2O3/c1-2-14-3-4-17-16(11-14)15(12-18(22)23-17)13-20-7-5-19(6-8-20)9-10-21/h3-4,11-12,21H,2,5-10,13H2,1H3
    • InChI Key: PSEBLDPPAVHMEZ-UHFFFAOYSA-N
    • SMILES: C1(=O)OC2=CC=C(CC)C=C2C(CN2CCN(CCO)CC2)=C1

6-ethyl-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2H-chromen-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3385-2067-2mg
6-ethyl-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one
896072-11-0
2mg
$59.0 2023-09-05
Life Chemicals
F3385-2067-3mg
6-ethyl-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one
896072-11-0
3mg
$63.0 2023-09-05
Life Chemicals
F3385-2067-10mg
6-ethyl-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one
896072-11-0
10mg
$79.0 2023-09-05
Life Chemicals
F3385-2067-20mg
6-ethyl-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one
896072-11-0
20mg
$99.0 2023-09-05
Life Chemicals
F3385-2067-1mg
6-ethyl-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one
896072-11-0
1mg
$54.0 2023-09-05
Life Chemicals
F3385-2067-4mg
6-ethyl-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one
896072-11-0
4mg
$66.0 2023-09-05
Life Chemicals
F3385-2067-5mg
6-ethyl-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one
896072-11-0
5mg
$69.0 2023-09-05
Life Chemicals
F3385-2067-30mg
6-ethyl-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one
896072-11-0
30mg
$119.0 2023-09-05
Life Chemicals
F3385-2067-2μmol
6-ethyl-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one
896072-11-0
2μmol
$57.0 2023-09-05
Life Chemicals
F3385-2067-15mg
6-ethyl-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one
896072-11-0
15mg
$89.0 2023-09-05

Additional information on 6-ethyl-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2H-chromen-2-one

6-Ethyl-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2H-chromen-2-one: A Comprehensive Overview

6-Ethyl-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2H-chromen-2-one, also known by its CAS number 896072-11-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of chromenones, which are known for their versatile applications in drug discovery and development. The structure of this molecule combines a chromenone core with a piperazine ring and an ethyl group, making it a unique candidate for various biological studies.

The chromenone moiety, characterized by a benzopyran system with a ketone group, is a common structural element in many bioactive compounds. In this compound, the chromenone core is substituted at the 6-position with an ethyl group and at the 4-position with a piperazine ring that is further modified by a hydroxyethyl substituent. This substitution pattern suggests potential interactions with biological targets, such as enzymes or receptors, which could be exploited for therapeutic purposes.

Recent studies have highlighted the importance of piperazine-containing compounds in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, enhancing their binding affinity to protein targets. The presence of the hydroxyethyl group in this compound adds another layer of complexity, potentially influencing its solubility, stability, and bioavailability. These properties make 6-Ethyl-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2H-chromen-2-one a promising lead compound for further exploration in drug design.

In terms of synthesis, this compound can be prepared through a variety of methods, including condensation reactions and cyclization processes. The choice of synthetic route depends on the availability of starting materials and the desired purity of the final product. Researchers have employed both traditional organic synthesis techniques and modern catalytic methods to construct this molecule efficiently.

The biological activity of 6-Ethyl-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2H-chromen-2-one has been investigated in several recent studies. For instance, it has shown potential as an antioxidant agent due to its ability to scavenge free radicals, which are implicated in various diseases such as cancer and neurodegenerative disorders. Additionally, preliminary assays suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions like arthritis or inflammatory bowel disease.

Beyond its direct biological applications, this compound serves as a valuable tool for studying the relationship between chemical structure and biological activity. By modifying the substituents on the piperazine ring or the chromenone core, researchers can explore how these changes influence the compound's pharmacokinetics and efficacy. Such studies are crucial for optimizing drug candidates and improving their therapeutic profiles.

In conclusion, 6-Ethyl-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2H-chromen-2-one, with its unique structural features and promising biological activities, represents an exciting avenue for further research in medicinal chemistry. Its potential applications span across various therapeutic areas, underscoring its importance as a lead compound in drug discovery efforts.

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